molecular formula C7H16N2O B13825037 Acetamide,N-methyl-N-[3-(methylamino)propyl]-

Acetamide,N-methyl-N-[3-(methylamino)propyl]-

Katalognummer: B13825037
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: XHPVTULOBNSCPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-methyl-N-[3-(methylamino)propyl]- is an organic compound with the molecular formula C9H18N2O. It is a derivative of acetamide and is characterized by the presence of a methylamino group attached to a propyl chain. This compound is known for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-N-[3-(methylamino)propyl]- typically involves the reaction of acetamide with N,N-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of Acetamide, N-methyl-N-[3-(methylamino)propyl]- involves large-scale chemical reactors where the reactants are combined and subjected to rigorous purification processes. The final product is then isolated and purified to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-methyl-N-[3-(methylamino)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-methyl-N-[3-(methylamino)propyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-methyl-N-[3-(methylamino)propyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-methyl-N-[3-(methylamino)propyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C7H16N2O

Molekulargewicht

144.21 g/mol

IUPAC-Name

N-methyl-N-[3-(methylamino)propyl]acetamide

InChI

InChI=1S/C7H16N2O/c1-7(10)9(3)6-4-5-8-2/h8H,4-6H2,1-3H3

InChI-Schlüssel

XHPVTULOBNSCPO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)CCCNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.